molecular formula C31H21N3O B390999 3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile CAS No. 302588-84-7

3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile

Cat. No.: B390999
CAS No.: 302588-84-7
M. Wt: 451.5g/mol
InChI Key: VHHUAHNLOIAENO-NLDZOOGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile is a complex organic compound with a unique structure that includes a naphthoindolizine core

Preparation Methods

The synthesis of 3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile typically involves multi-step organic reactions. The synthetic routes often include the formation of the naphthoindolizine core through cyclization reactions, followed by the introduction of benzoyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile can be compared with other similar compounds, such as:

    (2S,3S,12aR)-3-benzoyl-2-(3-methoxyphenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile: This compound has a methoxy group instead of a phenyl group, which may alter its chemical and biological properties.

    (2S,3S,12aR)-3-benzoyl-2-(4-methylphenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile: The presence of a methyl group can influence the compound’s reactivity and interactions. The uniqueness of this compound lies in its specific structure and the resulting properties that differentiate it from these similar compounds.

Properties

CAS No.

302588-84-7

Molecular Formula

C31H21N3O

Molecular Weight

451.5g/mol

IUPAC Name

(2S,3S,12aR)-3-benzoyl-2-phenyl-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile

InChI

InChI=1S/C31H21N3O/c32-19-31(20-33)27-18-16-25-24-14-8-7-9-21(24)15-17-26(25)34(27)29(28(31)22-10-3-1-4-11-22)30(35)23-12-5-2-6-13-23/h1-18,27-29H/t27-,28-,29+/m1/s1

InChI Key

VHHUAHNLOIAENO-NLDZOOGBSA-N

SMILES

C1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC5=CC=CC=C54)C(=O)C6=CC=CC=C6

Origin of Product

United States

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